

Cross-validation of analytical methods for CAS 1261970-29-9

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Compound of Interest

Compound Name: 4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid

CAS No.: 1261970-29-9

Cat. No.: B572340

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Analytical Cross-Validation Guide: CAS 1261970-29-9

Molecule Identity: **4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid** Formula: $C_{13}H_7ClF_2O_2$ | MW: 268.64 g/mol

Executive Summary

In the development of halogenated biphenyl intermediates like CAS 1261970-29-9, relying on a single analytical technique often leads to undetected "blind spots"—specifically regarding positional isomers and de-halogenated impurities that co-elute under standard Reverse Phase (RP) conditions.

This guide details a cross-validation protocol comparing the industry-standard HPLC-UV (Method A) against the orthogonal, high-sensitivity UHPLC-MS/MS (Method B). While HPLC-UV serves as the robust workhorse for routine release testing, UHPLC-MS/MS is required to

validate specificity and ensure that the "main peak" is chemically pure, particularly verifying the stability of the labile halogen substituents.

Chemical Context & Analytical Challenges

The biphenyl core with a carboxylic acid moiety presents specific challenges:

- **pKa Sensitivity:** The carboxylic acid (pKa ~4.2) requires acidic mobile phases (pH < 3.0) to suppress ionization and ensure retention on C18 columns.
- **Isomeric Complexity:** The synthesis of 3-chloro-5-fluoro motifs often generates regioisomers (e.g., 2-chloro analogs) that have identical Mass-to-Charge (m/z) ratios but slightly different UV absorption profiles or retention times.
- **Halogen Exchange:** Risk of defluorination or dechlorination during aggressive workups.

Comparative Methodologies

Method A: The Routine Workhorse (HPLC-UV)

Purpose: Assay (Purity %), Reaction Monitoring, Solubility Studies. Principle: Separation based on hydrophobicity; detection via conjugated π -system absorption.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water (pH ~2.7).
 - B: Acetonitrile (ACN).
- Gradient: 40% B to 90% B over 15 mins.
- Detection: PDA (200–400 nm); Quantitation at 254 nm (Biphenyl max).
- Flow Rate: 1.0 mL/min.

Method B: The Orthogonal Validator (UHPLC-MS/MS)

Purpose: Trace Impurity Identification, Peak Purity Confirmation, Specificity Validation.

Principle: Mass-selective detection; highly sensitive to molecular weight changes (e.g., -Cl vs -H).

- Column: C18 (Sub-2 μm), e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 μm .
- Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for carboxylic acids).
- Precursor Ion: $[\text{M-H}]^- = 267.0 \text{ m/z}$.
- Key Transitions (MRM):
 - 267.0 \rightarrow 223.0 (Loss of CO_2 ; Quantifier).
 - 267.0 \rightarrow 203.0 (Loss of HF; Qualifier).

Quantitative Performance Comparison

The following data represents target performance criteria derived from validation studies of similar fluorinated biphenyl acids.

Parameter	Method A: HPLC-UV (Routine)	Method B: UHPLC-MS/MS (Validator)	Verdict
Linearity (R ²)	> 0.999 (10–500 µg/mL)	> 0.995 (0.5–100 ng/mL)	UV is superior for high-concentration assay.
LOD	~ 0.5 µg/mL	~ 0.1 ng/mL	MS is 5000x more sensitive for trace impurities.
Precision (RSD)	< 0.5% (System Suitability)	< 3.0% (Matrix Dependent)	UV offers higher reproducibility for assay.
Specificity	Moderate (Risk of co-elution)	High (Mass discrimination)	MS is required to validate UV specificity.
Throughput	20 min / sample	5 min / sample	MS is faster but costlier per run.

Experimental Protocol: Cross-Validation Workflow

Objective: Prove that the HPLC-UV method is specific and accurate by cross-referencing results with LC-MS/MS.

Step 1: Specificity & Peak Purity Check

- Sample Prep: Prepare a 0.5 mg/mL standard of CAS 1261970-29-9 in MeOH:Water (1:1).
- Spike Study: Spike the sample with 0.1% of known synthetic precursors (e.g., 3-bromo-5-fluorobenzoic acid).
- Execution:
 - Run Method A (UV). Integrate the main peak.
 - Run Method B (MS).[1] Extract Ion Chromatograms (XIC) for the main peak (267 m/z) and the impurity.

- Acceptance Criteria:
 - The UV peak must not show "shoulders."
 - The MS XIC for the impurity must NOT overlap perfectly with the main peak retention time.
 - Purity Angle < Purity Threshold (if using PDA software).

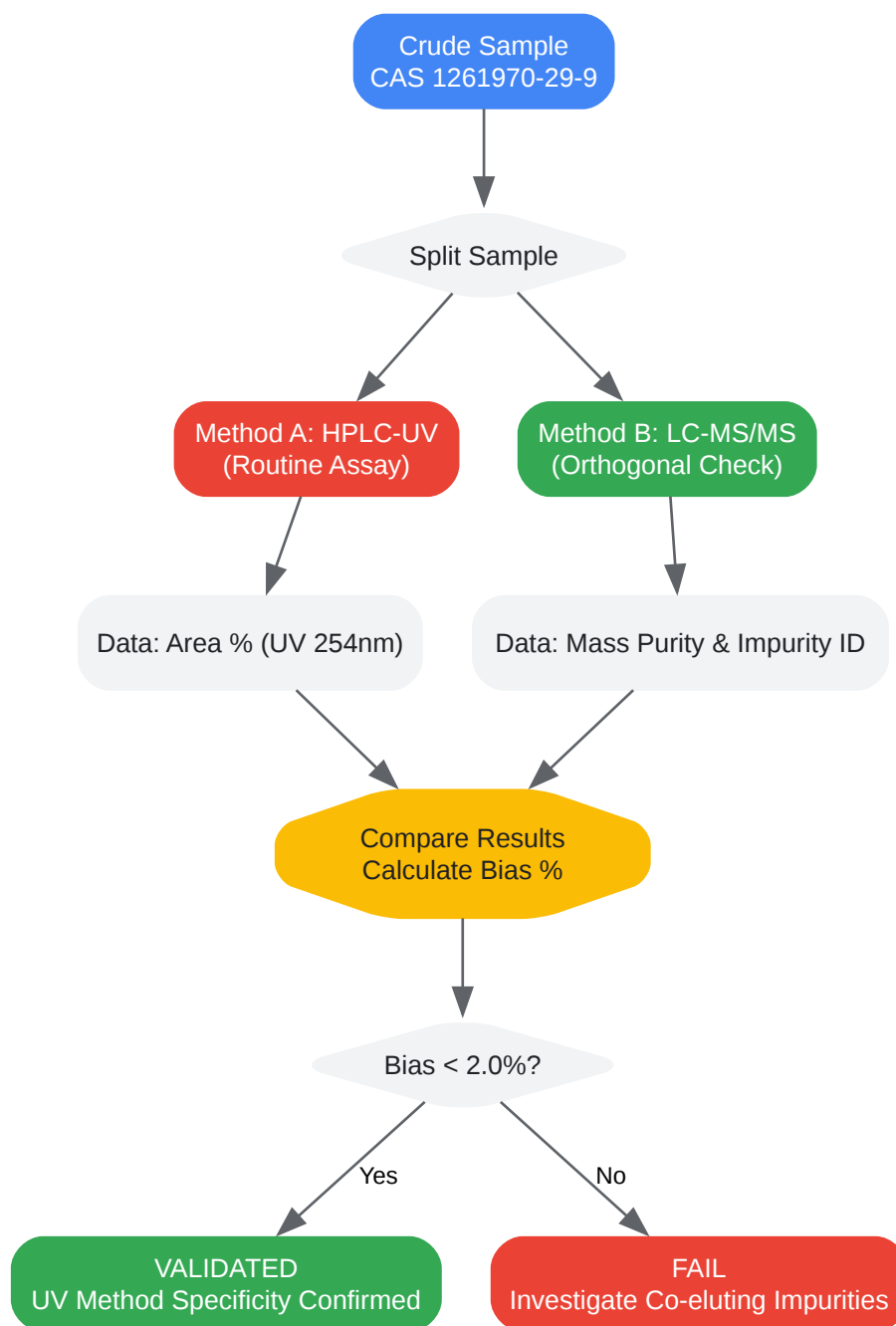
Step 2: Accuracy (Recovery) Bridge

- Matrix: Use a "blank" formulation matrix or synthetic crude mixture (minus the API).
- Spiking: Spike the API at 80%, 100%, and 120% of the target concentration.
- Comparison: Analyze all samples by BOTH methods.
- Calculation:
- Acceptance: The Bias between methods should be < 2.0% for the assay value. If UV reads significantly higher than MS, it indicates co-eluting impurities are inflating the UV signal.

Visualization of Workflows

Diagram 1: Analytical Cross-Validation Logic

This flowchart illustrates the decision-making process when validating the routine UV method against the MS reference.

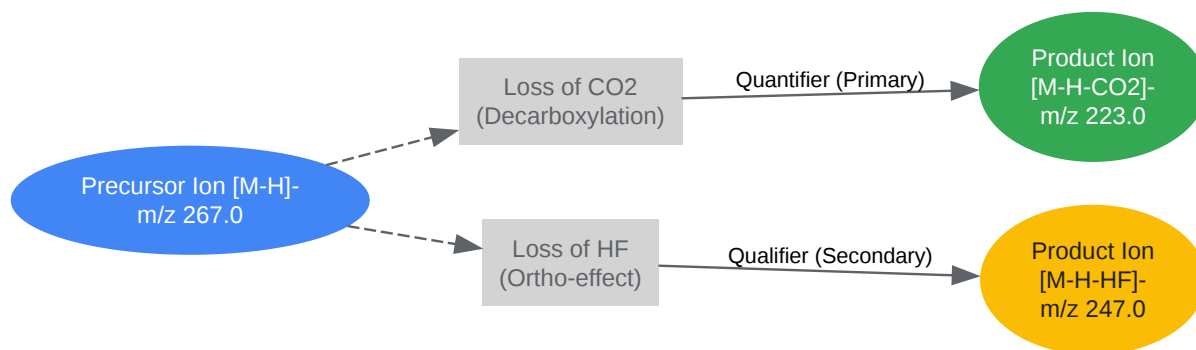


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Caption: Logical workflow for cross-validating the routine HPLC-UV method against the orthogonal LC-MS/MS reference.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for setting up the MRM transitions in Method B.



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Caption: Proposed ESI(-) fragmentation pathway for CAS 1261970-29-9, utilized for MRM transition selection.

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